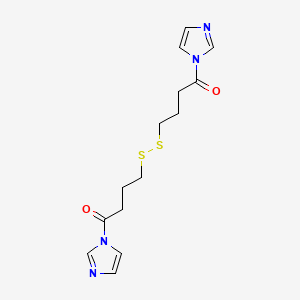
3-Amino-2,2-dimethylbutanenitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,2-dimethylbutanenitrile hydrochloride: is a chemical compound with the molecular formula C₆H₁₃ClN₂ and a molecular weight of 148.63 g/mol . It is a derivative of butanenitrile, characterized by the presence of an amino group and two methyl groups attached to the second carbon atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-dimethylbutanenitrile hydrochloride typically involves the reaction of 3-amino-2,2-dimethylbutanenitrile with hydrochloric acid. The process begins with the preparation of 3-amino-2,2-dimethylbutanenitrile, which can be synthesized by reacting 3-methyl-2-butanone with sodium cyanide and ammonium chloride in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride . The resulting nitrile is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2,2-dimethylbutanenitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or amides.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products:
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: 3-Amino-2,2-dimethylbutylamine.
Oxidation: Corresponding oximes or amides.
Aplicaciones Científicas De Investigación
3-Amino-2,2-dimethylbutanenitrile hydrochloride has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-Amino-2,2-dimethylbutanenitrile hydrochloride depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The compound’s molecular targets and pathways involved vary based on its use in different research fields. For instance, in medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity to achieve a therapeutic effect.
Comparación Con Compuestos Similares
2-Amino-2,3-dimethylbutanenitrile: Similar structure but with a different substitution pattern.
3-Amino-2,2-dimethylbutylamine: A reduced form of the nitrile compound.
3-Amino-2,2-dimethylbutanoic acid: An oxidized form of the nitrile compound.
Uniqueness: 3-Amino-2,2-dimethylbutanenitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propiedades
Fórmula molecular |
C6H13ClN2 |
|---|---|
Peso molecular |
148.63 g/mol |
Nombre IUPAC |
3-amino-2,2-dimethylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-5(8)6(2,3)4-7;/h5H,8H2,1-3H3;1H |
Clave InChI |
IOVKPRFAKZWQMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)C#N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one](/img/structure/B12499661.png)
![methyl 3-({(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylidene}amino)-2-methylbenzoate](/img/structure/B12499665.png)
![3-Methoxy-5H-benzofuro[3,2-c]carbazole](/img/structure/B12499676.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499691.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12499697.png)

![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)


![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)



![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)
